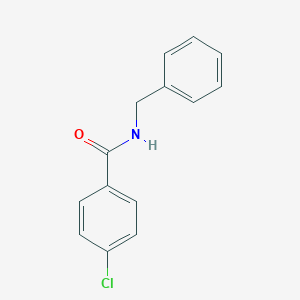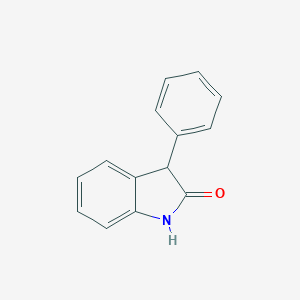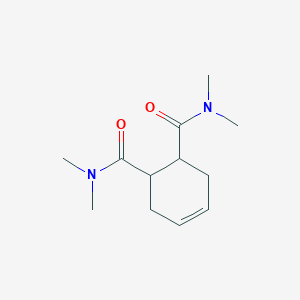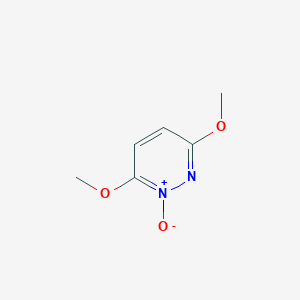
3,6-Dimethoxypyridazine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethoxypyridazine 1-oxide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to act as a potent antioxidant and its potential use as a therapeutic agent in the treatment of a variety of diseases. In
Aplicaciones Científicas De Investigación
3,6-Dimethoxypyridazine 1-oxide has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of oxidative stress. Studies have shown that 3,6-Dimethoxypyridazine 1-oxide has potent antioxidant properties, which may make it useful in the treatment of a variety of diseases that are characterized by oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethoxypyridazine 1-oxide is not fully understood, but it is thought to involve its ability to scavenge free radicals and other reactive oxygen species. This compound has been shown to be effective at reducing oxidative stress in a variety of cell types, including neuronal cells and immune cells.
Efectos Bioquímicos Y Fisiológicos
3,6-Dimethoxypyridazine 1-oxide has been found to have a number of interesting biochemical and physiological effects. In addition to its antioxidant properties, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3,6-Dimethoxypyridazine 1-oxide has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,6-Dimethoxypyridazine 1-oxide in lab experiments is its potent antioxidant properties, which make it useful for studying oxidative stress in a variety of cell types. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may make it useful for studying the mechanisms of action of these types of compounds. However, one limitation of using 3,6-Dimethoxypyridazine 1-oxide in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are a number of future directions for research on 3,6-Dimethoxypyridazine 1-oxide. One area of research that is of particular interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations for its use in scientific research. Overall, 3,6-Dimethoxypyridazine 1-oxide is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3,6-Dimethoxypyridazine 1-oxide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 3,6-dimethoxypyridazine with hydrogen peroxide in the presence of a catalyst. This reaction yields 3,6-Dimethoxypyridazine 1-oxide, which can then be purified and isolated for use in scientific research.
Propiedades
Número CAS |
1703-08-8 |
|---|---|
Nombre del producto |
3,6-Dimethoxypyridazine 1-oxide |
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3,6-dimethoxy-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C6H8N2O3/c1-10-5-3-4-6(11-2)8(9)7-5/h3-4H,1-2H3 |
Clave InChI |
UGYUYAXKYLZYFT-UHFFFAOYSA-N |
SMILES |
COC1=N[N+](=C(C=C1)OC)[O-] |
SMILES canónico |
COC1=N[N+](=C(C=C1)OC)[O-] |
Otros números CAS |
1703-08-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




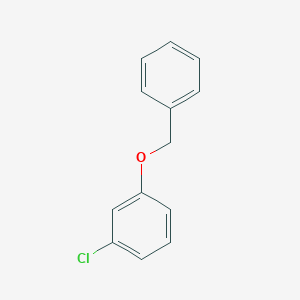

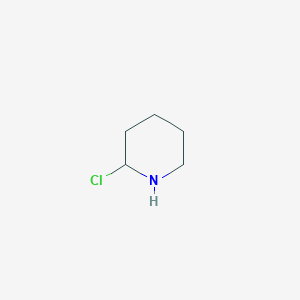


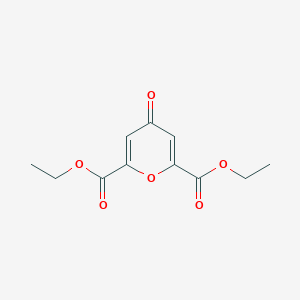
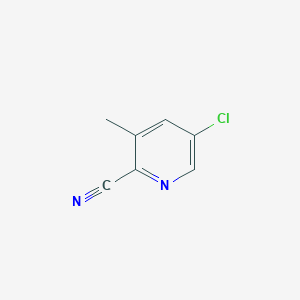
![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)

